molecular formula C20H20ClN5O2 B6923552 N-(8-chloroquinolin-2-yl)-1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxamide

N-(8-chloroquinolin-2-yl)-1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B6923552
M. Wt: 397.9 g/mol
InChI Key: OVSSHZXYQDOUGP-UHFFFAOYSA-N
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Description

N-(8-chloroquinolin-2-yl)-1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds

Properties

IUPAC Name

N-(8-chloroquinolin-2-yl)-1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2/c1-28-17-7-10-22-20(25-17)26-11-8-14(9-12-26)19(27)24-16-6-5-13-3-2-4-15(21)18(13)23-16/h2-7,10,14H,8-9,11-12H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSSHZXYQDOUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCC(CC2)C(=O)NC3=NC4=C(C=CC=C4Cl)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-chloroquinolin-2-yl)-1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Ring: Starting from aniline derivatives, the quinoline ring can be synthesized through the Skraup synthesis or Friedländer synthesis.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized from β-dicarbonyl compounds and amidines.

    Coupling Reactions: The quinoline and pyrimidine rings are then coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the Piperidine Ring: The piperidine ring can be introduced through reductive amination or other cyclization reactions.

    Final Coupling: The final step involves coupling the piperidine ring with the quinoline and pyrimidine rings under appropriate conditions, possibly using amide bond formation techniques.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(8-chloroquinolin-2-yl)-1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially affecting the quinoline or piperidine rings.

    Reduction: Reduction reactions could target the quinoline ring or other reducible functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly on the quinoline and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules in synthetic organic chemistry.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(8-chloroquinolin-2-yl)-1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-chloroquinolin-2-yl)-1-(4-methylpyrimidin-2-yl)piperidine-4-carboxamide
  • N-(8-chloroquinolin-2-yl)-1-(4-ethoxypyrimidin-2-yl)piperidine-4-carboxamide

Uniqueness

N-(8-chloroquinolin-2-yl)-1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxamide is unique due to the specific combination of its functional groups and ring systems, which confer distinct chemical properties and potential biological activities. Its methoxy group on the pyrimidine ring, for example, might influence its solubility, reactivity, and interaction with biological targets differently compared to similar compounds with other substituents.

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